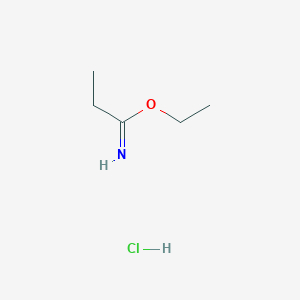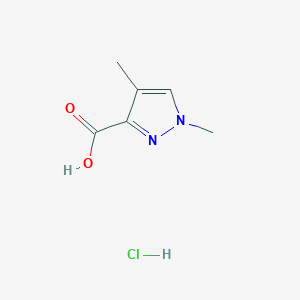
2-amino-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-N-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H9FN2O . It is also known as N-(4-Fluorophenyl)glycinamide . The CAS number for this compound is 347910-19-4 .
Molecular Structure Analysis
The molecular structure of “2-amino-N-(4-fluorophenyl)acetamide” consists of a central carbon atom bonded to an amine group (NH2), a carbonyl group (C=O), and a 4-fluorophenyl group . The exact mass of the molecule is 168.069885 .Physical And Chemical Properties Analysis
“2-amino-N-(4-fluorophenyl)acetamide” has a molecular weight of 168.168 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 346.6±27.0 °C at 760 mmHg . The compound’s flash point is 163.4±23.7 °C . The LogP value, which indicates its solubility in water and oil, is -0.12 .Applications De Recherche Scientifique
Anticancer Drug Development
2-Amino-N-(4-fluorophenyl)acetamide is a compound that has been studied for its potential in anticancer drug development. The presence of the 2-aminothiazole scaffold, which is a part of this compound, has shown promising results in medicinal chemistry, particularly in the pursuit of potent anticancer agents . This scaffold is a fundamental part of some clinically applied anticancer drugs, such as dasatinib and alpelisib, and has been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Antimicrobial and Anti-inflammatory Applications
The compound’s derivatives have been associated with antimicrobial and anti-inflammatory activities. These properties make it a valuable candidate for the development of new therapeutic agents that could potentially treat various bacterial infections and inflammatory conditions .
Environmental Science
In environmental science, 2-amino-N-(4-fluorophenyl)acetamide derivatives are used in research related to the degradation of environmental pollutants. The compound’s reactivity and potential to form bonds with other substances can be harnessed to break down harmful chemicals in the environment .
Biotechnology Research
This compound plays a role in biotechnology research, where it may be used as a building block for synthesizing more complex molecules. Its structural properties can be utilized to explore new pathways in metabolic engineering and synthetic biology .
Agricultural Applications
In agriculture, research into compounds like 2-amino-N-(4-fluorophenyl)acetamide can lead to the development of new pesticides or growth-promoting agents. The compound’s activity at the molecular level could be key to controlling pests or enhancing crop yield .
Material Science
The compound is also relevant in material science, where it could contribute to the creation of new materials with specific desired properties, such as increased durability or enhanced conductivity. Its molecular structure can be manipulated to produce materials with unique characteristics .
Analytical Chemistry
In analytical chemistry, 2-amino-N-(4-fluorophenyl)acetamide may be used as a standard or reagent in various chemical analyses. Its consistent and well-defined properties make it suitable for use in calibrating instruments or validating experimental results .
Pharmacology
Finally, in pharmacology, the compound is of interest due to its potential pharmacokinetic properties. It could be used to study drug metabolism and distribution within the body, aiding in the design of drugs with better efficacy and reduced side effects .
Propriétés
IUPAC Name |
2-amino-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILHBMOLSGACTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2975725.png)


![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2975730.png)


![4-[2-(Quinolin-2-yl)ethenyl]benzoic acid](/img/structure/B2975735.png)

![4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2975740.png)


![(3S)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2975745.png)
![N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2975746.png)
